![molecular formula C19H18N4O7S B2586599 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide CAS No. 301681-42-5](/img/structure/B2586599.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C26H25N3O5S . It has a molecular weight of 491.5588 .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). This ring is substituted with two methyl groups at the 3 and 4 positions. The oxazole ring is also linked to a sulfamoyl group, which is in turn linked to a phenyl ring. The phenyl ring is acetylated and linked to a nitrophenoxy group .Physical And Chemical Properties Analysis
This compound has a density of 1.327g/cm3 and a refractive index of 1.633 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- N-(4-(3,4-dicyanophenoxy)phenyl)acetamide and related compounds, including metallophthalocyanines with phenoxyacetamide units, have been synthesized and characterized. These compounds exhibit increased solubility and are soluble in various solvents, indicating their potential use in diverse applications (Ağırtaş & İzgi, 2009).
- Novel sulfonamide-derived ligands and their transition metal complexes have been synthesized. These compounds have shown moderate to significant antibacterial activity and good antifungal activity, suggesting potential applications in antimicrobial treatments (Chohan & Shad, 2011).
Biological and Pharmacological Investigations
- Certain synthesized compounds like 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one have demonstrated significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicating potential therapeutic applications (Vlachou et al., 2023).
- A series of 4-arylsulfonyl-1,3-oxazoles have been developed with specific anticancer activities against various cancer cell lines, suggesting potential for targeted cancer therapies (Zyabrev et al., 2022).
Antimicrobial Applications
- Novel synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This suggests potential applications in addressing microbial infections and developing new antimicrobial agents (Darwish et al., 2014).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also aim to elucidate its mechanism of action and determine its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7S/c1-12-13(2)21-30-19(12)22-31(27,28)17-9-3-14(4-10-17)20-18(24)11-29-16-7-5-15(6-8-16)23(25)26/h3-10,22H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFMQGYNKVNDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

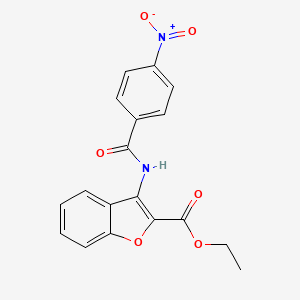
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
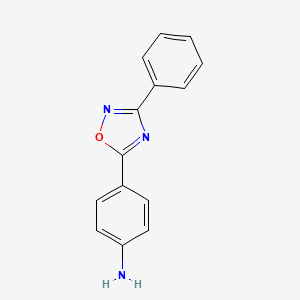
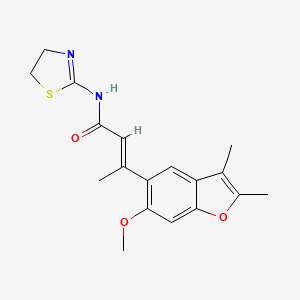
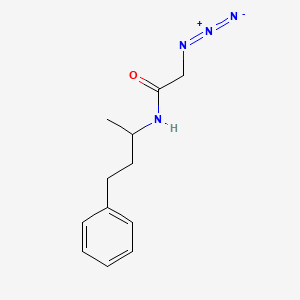
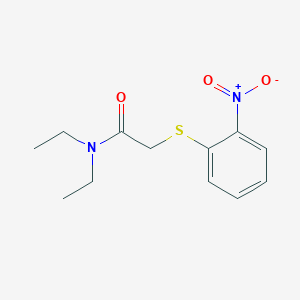
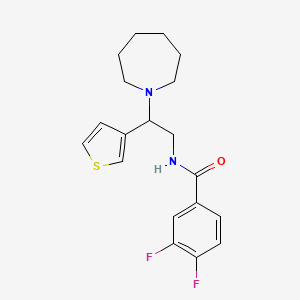
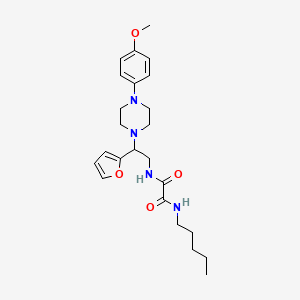
![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)
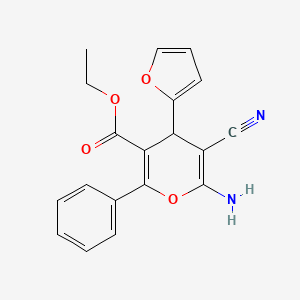
![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)
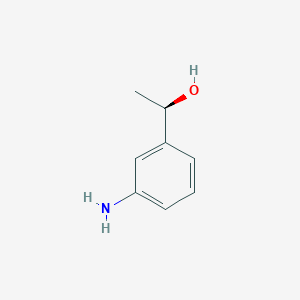
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2586539.png)